molecular formula C10H20O3 B3052531 2-Hydroxyethyl octanoate CAS No. 4219-47-0

2-Hydroxyethyl octanoate

Cat. No.: B3052531
CAS No.: 4219-47-0
M. Wt: 188.26 g/mol
InChI Key: CBLFQQQLPYAQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl octanoate, also known as octanoic acid, 2-hydroxyethyl ester, is an organic compound with the molecular formula C10H20O3. It is an ester formed from octanoic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl octanoate can be synthesized through the esterification reaction between octanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl octanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and 2-hydroxyethanol.

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Octanoic acid and 2-hydroxyethanol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

2-Hydroxyethyl octanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form lipid nanoparticles.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and 2-hydroxyethanol, which can then participate in metabolic pathways. The compound’s ability to form lipid nanoparticles makes it useful in drug delivery, where it can encapsulate and protect therapeutic agents, facilitating their transport across cell membranes.

Comparison with Similar Compounds

    Ethyl octanoate: An ester formed from octanoic acid and ethanol.

    Methyl octanoate: An ester formed from octanoic acid and methanol.

    Butyl octanoate: An ester formed from octanoic acid and butanol.

Comparison: 2-Hydroxyethyl octanoate is unique due to the presence of a hydroxyl group in its structure, which imparts additional reactivity compared to other simple esters like ethyl octanoate or methyl octanoate. This hydroxyl group allows for further chemical modifications and interactions, making it more versatile in various applications.

Properties

IUPAC Name

2-hydroxyethyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFQQQLPYAQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42131-42-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42131-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80866080
Record name 2-Hydroxyethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-47-0, 42131-42-0
Record name NSC401980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

Sodium caprylate (2 mol) was prepared by neutralization of caprylic acid (2 mol; 288.4 g; 317.4 ml) in 750 ml xylene with sodium hydroxide (2 mol; 80 g) in water (160 ml). The reaction mixture was freed of water and then heated with chloroethanol (2.1 mol; 170 g; 204.4 ml) with addition of 2-ethoxyethanol (1000 ml) as a solvent under reflux for 28 hours. The precipitated NaCl was filtered off and washed with 2-ethoxyethanol. The filtrate was distilled and 66% of 2-hydroxyethyl caprylate was obtained; b.p. 141° C./266 Pa. Elemental analysis for C10H20O3 theory: 63.79% C, 10.71% H; found: 63.54% C, 10.93% H. The structure was confirmed by infrared and 13C--NMR spectroscopy. Further procedure was carried out according to example 1.
Quantity
317.4 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
204.4 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Capryloyl chloride (0.602 mol; 98 g) was dropwise added during 1.5 hour into a mixture of ethylene glycol (3 mol; 186 g) and pyridine (0.6 mol; 47.4 g). The mixture was further stirred for 2 hours at laboratory temperature, allowed to stand overnight, and threetimes extracted with benzene (100+50+25 ml). The benzene extract was shaken with a 10% aqueous solution of NaHCO3 (2×30 ml) and water and benzene was evaporated in a rotation evaporator. Distillation of the residue gave 4 raw fractions with purity 79.9 to 97.9% at the overall yield of 2-hydroxyethyl caprylate 79.5%. Further procedure was carried out according to example 1.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl octanoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl octanoate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl octanoate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl octanoate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl octanoate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.